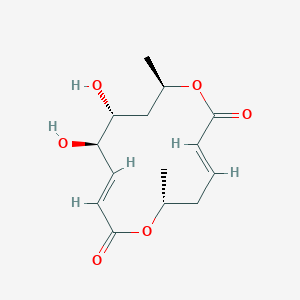

Colletodiol

Descripción general

Descripción

Colletodiol is a fungal metabolite that has been found in D. grovesii and has immunosuppressant and antiviral activities . It inhibits concanavalin A- or LPS-induced proliferation of isolated mouse splenocytes . Colletodiol also inhibits influenza A viral replication in HeLa-IAV-Luc cells .

Synthesis Analysis

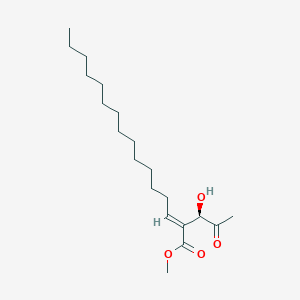

The enantioselective synthesis of colletodiol has been achieved in 11 steps from methyl 1,3,5-octatrienoate and 16 total steps from both ethyl sorbate and methyl 1,3,5-octatrienoate . The route relies upon an enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction to form a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate . These esters were further functionalized, coupled, and macrolactonized to provide colletodiol after deprotection .

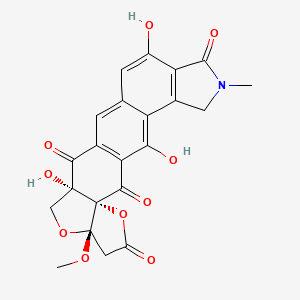

Molecular Structure Analysis

Colletodiol, C14H20O6, is a macrocyclic dilactone, derived from two dissimilar hydroxy-acids . The structure of the metabolite has been defined .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of colletodiol include enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction . These reactions lead to the formation of a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate . These esters are then further functionalized, coupled, and macrolactonized to provide colletodiol .

Aplicaciones Científicas De Investigación

Anti-Leukemia Activity

Colletodiol has been found to have potent anti-leukemia activity. In a study, it was shown to be very effective against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines .

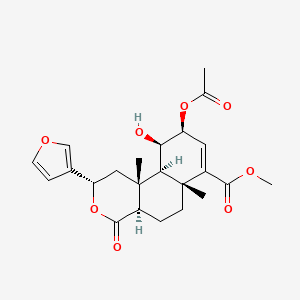

Marine Drug Research

Colletodiol is used in marine drug research. It was used in the chemical derivatization and comparison with a known compound, halosmysin A, which was isolated from the fungus Halosphaeriaceae sp .

Fungal Metabolite Studies

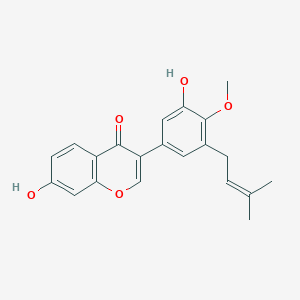

Colletodiol is a secondary metabolite produced by the fungus Colletotrichum. This fungus is known to produce a variety of secondary metabolites with diverse bioactivities .

Plant Pathology

Colletodiol is produced by the fungus Colletotrichum, which is known to cause anthracnose on cereals, legumes, fruit trees, and vegetables .

Drug Discovery

The secondary metabolites produced by Colletotrichum fungi, including Colletodiol, could help in drug discovery as well as help to understand the relationships between endophytes and their host plants .

Biosynthesis Studies

Colletodiol is used in biosynthesis studies. It has been synthesized in specifically labeled form from other compounds and its incorporation into the macrodiolide, colletodio, has been demonstrated in cultures of sp. ATCC 20502 .

Mecanismo De Acción

Target of Action

Colletodiol is a fungal metabolite found in D. grovesii . It has been shown to have immunosuppressant and antiviral activities . .

Mode of Action

Colletodiol interacts with its targets to exert its immunosuppressant and antiviral effects. It inhibits the proliferation of isolated mouse splenocytes induced by concanavalin A or LPS . This suggests that Colletodiol may interact with immune cells and modulate their activity. Additionally, Colletodiol has been shown to inhibit the replication of influenza A virus in HeLa-IAV-Luc cells .

Biochemical Pathways

It’s known that colletodiol plays a significant role in the mechanism of infection and pathogenesis of certain diseases . It’s also suggested that Colletodiol might be involved in the glyoxalase system and ascorbate-glutathione pathway, which are crucial for maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Colletodiol’s action results in the inhibition of certain cellular processes. It inhibits the proliferation of isolated mouse splenocytes, suggesting an immunosuppressive effect . Moreover, it inhibits the replication of influenza A virus in HeLa-IAV-Luc cells, indicating an antiviral effect .

Action Environment

The action, efficacy, and stability of Colletodiol could be influenced by various environmental factors. For instance, the diseases caused by Colletotrichum species, from which Colletodiol is derived, are common in tropical, sub-tropical, and temperate regions of the world . This suggests that the production and effectiveness of Colletodiol might be influenced by these environmental conditions.

Propiedades

IUPAC Name |

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQHOHRUGBYJBS-RSNJVVJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colletodiol | |

CAS RN |

21142-67-6 | |

| Record name | Colletodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLLETODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

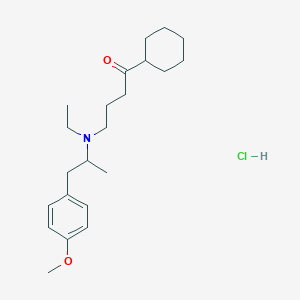

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)

![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)